Btk-IN-23

Description

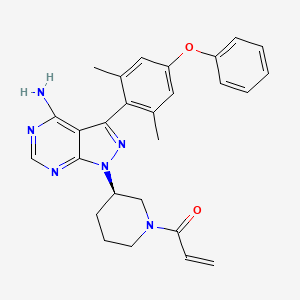

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H28N6O2 |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

1-[(3R)-3-[4-amino-3-(2,6-dimethyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C27H28N6O2/c1-4-22(34)32-12-8-9-19(15-32)33-27-24(26(28)29-16-30-27)25(31-33)23-17(2)13-21(14-18(23)3)35-20-10-6-5-7-11-20/h4-7,10-11,13-14,16,19H,1,8-9,12,15H2,2-3H3,(H2,28,29,30)/t19-/m1/s1 |

InChI Key |

XNVVTSSPSNFSCT-LJQANCHMSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C2=NN(C3=NC=NC(=C23)N)[C@@H]4CCCN(C4)C(=O)C=C)C)OC5=CC=CC=C5 |

Canonical SMILES |

CC1=CC(=CC(=C1C2=NN(C3=NC=NC(=C23)N)C4CCCN(C4)C(=O)C=C)C)OC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Btk-IN-23: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Btk-IN-23, a potent and selective inhibitor of Bruton's tyrosine kinase (Btk). This document details its biochemical and cellular activity, binding characteristics, and the experimental protocols used for its evaluation, offering valuable insights for researchers in kinase inhibitor development and related fields.

Core Mechanism of Action

This compound is a highly potent inhibitor of Btk, a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1] Btk is a key component of the B-cell receptor (BCR) signaling pathway, and its aberrant activation is implicated in various B-cell malignancies and autoimmune diseases.[2][3] this compound exerts its therapeutic effect by inhibiting the kinase activity of Btk, thereby blocking downstream signaling cascades.

While the specific binding mode of this compound is not explicitly detailed in the available literature, potent Btk inhibitors often fall into two categories: covalent and non-covalent inhibitors. Covalent inhibitors typically form an irreversible bond with a cysteine residue (Cys481) in the ATP-binding site of Btk, leading to sustained inhibition.[3] Non-covalent inhibitors, on the other hand, bind reversibly to the active site. Given its high potency, this compound likely operates through a highly specific interaction within the Btk kinase domain.

The inhibition of Btk by this compound disrupts the signaling cascade that is initiated by B-cell receptor (BCR) activation. This, in turn, affects downstream pathways including the phosphoinositide 3-kinase (PI3K)/AKT pathway and the nuclear factor-κB (NF-κB) pathway, which are critical for B-cell proliferation and survival.[2]

Signaling Pathway Diagram

Caption: B-Cell Receptor (BCR) signaling cascade and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified through both biochemical and cellular assays. The data highlights its high potency and selectivity.

| Parameter | Value | Assay Type | Description | Reference |

| IC50 (Btk) | 3 nM | Biochemical | Half-maximal inhibitory concentration against Bruton's tyrosine kinase. | [1] |

| Selectivity | >5-fold vs. BMX | Biochemical | Fold selectivity over Bone Marrow kinase on chromosome X. | [1] |

| >77-fold vs. TEC | Biochemical | Fold selectivity over Tec protein tyrosine kinase. | [1] | |

| >300-fold vs. FGR, SRC, MELK | Biochemical | Fold selectivity over Gardner-Rasheed feline sarcoma viral oncogene homolog, Proto-oncogene tyrosine-protein kinase Src, and Maternal embryonic leucine zipper kinase. | [1] | |

| EC50 | 257 nM | Cellular | Half-maximal effective concentration for the inhibition of anti-IgE stimulated CD63 expression on basophils. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the likely protocols for the key experiments cited, based on standard industry practices for Btk inhibitor evaluation.

Biochemical Btk Kinase Assay (IC50 Determination)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of Btk. A common method is the ADP-Glo™ Kinase Assay.[4]

Workflow Diagram:

Caption: Workflow for a typical biochemical kinase assay to determine IC50 values.

Detailed Methodology:

-

Reagent Preparation:

-

Recombinant human Btk enzyme is diluted in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 μM DTT).[4]

-

A suitable substrate, such as Poly(Glu, Tyr) 4:1, is prepared in kinase buffer.

-

ATP is diluted to the desired concentration in kinase buffer.

-

This compound is serially diluted in DMSO and then further diluted in kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, the Btk enzyme, substrate, and varying concentrations of this compound are combined.

-

The reaction is initiated by the addition of ATP.

-

The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

-

Signal Detection (ADP-Glo™):

-

ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated at room temperature for 40 minutes.

-

Kinase Detection Reagent is then added to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. The plate is incubated for another 30 minutes at room temperature.

-

The luminescence of each well is measured using a plate reader.

-

-

Data Analysis:

-

The luminescent signal, which is proportional to the amount of ADP produced and thus Btk activity, is plotted against the logarithm of the this compound concentration.

-

The IC50 value is determined by fitting the data to a four-parameter logistic equation.

-

Cellular Basophil Activation Assay (EC50 Determination)

This assay measures the functional consequence of Btk inhibition in a cellular context. The upregulation of the cell surface marker CD63 on basophils upon IgE receptor cross-linking is a Btk-dependent process.

Workflow Diagram:

Caption: Workflow for a cellular basophil activation assay to determine EC50.

Detailed Methodology:

-

Cell Preparation:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated basophils are prepared from fresh whole blood.

-

-

Inhibitor Treatment and Stimulation:

-

Cells are pre-incubated with various concentrations of this compound or vehicle control (DMSO) for a specified time.

-

Basophil activation is then stimulated by adding an anti-IgE antibody.

-

-

Staining for Flow Cytometry:

-

Following stimulation, cells are stained with fluorescently labeled antibodies to identify basophils (e.g., anti-CCR3) and to quantify the activation marker CD63 (e.g., anti-CD63-PE).

-

Cells are incubated with the antibodies on ice, protected from light.

-

-

Flow Cytometry Analysis:

-

After staining, the cells are washed and then analyzed on a flow cytometer.

-

Basophils are identified based on their characteristic forward and side scatter properties and the expression of specific cell surface markers.

-

The geometric mean fluorescence intensity (MFI) of CD63 is measured for the basophil population in each treatment condition.

-

-

Data Analysis:

-

The percent inhibition of CD63 upregulation is calculated for each concentration of this compound relative to the stimulated control.

-

The EC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound is a highly potent and selective inhibitor of Bruton's tyrosine kinase with demonstrated activity in both biochemical and cellular assays. Its mechanism of action, centered on the inhibition of Btk-mediated signaling, makes it a valuable tool for studying the roles of Btk in health and disease and a potential starting point for the development of novel therapeutics for B-cell malignancies and autoimmune disorders. The provided data and experimental frameworks offer a solid foundation for further investigation and application of this compound in a research setting.

References

The Role of Covalent BTK Inhibitors in B-Cell Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Bruton's tyrosine kinase (BTK) inhibitors in B-cell receptor (BCR) signaling, with a focus on the covalent inhibitor QL47. This document details the mechanism of action, quantitative biochemical and cellular activity, and experimental protocols relevant to the study of such inhibitors.

Introduction to B-Cell Receptor Signaling and the Role of BTK

The B-cell receptor (BCR) is a critical component of the adaptive immune system, responsible for recognizing antigens and initiating a signaling cascade that leads to B-cell activation, proliferation, differentiation, and antibody production.[1][2][3] Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies, making it a prime target for therapeutic intervention.[4]

Bruton's tyrosine kinase (BTK), a member of the Tec family of non-receptor tyrosine kinases, is a crucial downstream mediator of BCR signaling.[4][5] Upon BCR engagement with an antigen, a cascade of phosphorylation events is initiated, leading to the activation of BTK.[6][7] Activated BTK, in turn, phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[8][9][10] This leads to the generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger calcium mobilization and the activation of downstream signaling pathways, including the nuclear factor-κB (NF-κB) pathway, ultimately promoting cell survival and proliferation.[11][12]

Mechanism of Action of Covalent BTK Inhibitors

Covalent BTK inhibitors are designed to form a stable, irreversible bond with a specific cysteine residue (Cys481) within the ATP-binding pocket of the BTK enzyme.[5] This covalent modification permanently inactivates the kinase, thereby blocking its ability to phosphorylate downstream substrates and effectively shutting down the BCR signaling cascade. QL47 is a potent and selective covalent inhibitor of BTK that utilizes an acrylamide moiety to covalently modify Cys481.[5]

References

- 1. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 2. B Cell Receptor Signaling [pubmed.ncbi.nlm.nih.gov]

- 3. B-cell receptor - Wikipedia [en.wikipedia.org]

- 4. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Noncatalytic Bruton's tyrosine kinase activates PLCγ2 variants mediating ibrutinib resistance in human chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Role of the Btk-PLCγ2 Signaling Pathway in the Bone Destruction of Apical Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resistance Mutations to BTK Inhibitors Originate From the NF-κB but Not From the PI3K-RAS-MAPK Arm of the B Cell Receptor Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Resistance Mutations to BTK Inhibitors Originate From the NF-κB but Not From the PI3K-RAS-MAPK Arm of the B Cell Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Btk-IN-23: An In-Depth Technical Guide to Downstream Signaling Pathways

Disclaimer: Information regarding a specific Bruton's tyrosine kinase (BTK) inhibitor designated "Btk-IN-23" is not publicly available in the reviewed scientific literature. Therefore, this guide will provide a comprehensive overview of the downstream signaling pathways affected by potent and selective BTK inhibitors, using the well-characterized, first-in-class BTK inhibitor, Ibrutinib , as a representative example. The principles and pathways described are generally applicable to many BTK inhibitors.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of the B-cell antigen receptor (BCR) and other cell surface receptors.[1] In B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR signaling pathway is often constitutively active, driving cell proliferation and survival.[1] BTK inhibitors are a class of targeted therapies that have revolutionized the treatment of these diseases by blocking the function of BTK and thereby inhibiting these pro-survival signals.[1][2] This technical guide provides a detailed overview of the core downstream signaling pathways modulated by BTK inhibition.

Mechanism of Action of BTK Inhibitors

BTK is a critical downstream mediator of the B-cell receptor (BCR) signaling pathway.[3] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates downstream substrates, most notably phospholipase Cγ2 (PLCγ2).[4] This activation triggers a cascade of intracellular events, including calcium mobilization and the activation of protein kinase C (PKC), which ultimately leads to the activation of transcription factors such as NF-κB, NFAT, and ERK1/2.[4][5][6] These transcription factors drive the expression of genes essential for B-cell proliferation, survival, and differentiation.[1][5]

BTK inhibitors, such as Ibrutinib, act by binding to the ATP-binding pocket of the BTK enzyme, preventing its phosphorylation and subsequent activation.[6] This blockade of BTK activity effectively shuts down the downstream signaling cascade, leading to the inhibition of B-cell growth and induction of apoptosis.[2]

Core Downstream Signaling Pathways Affected by this compound

The inhibition of BTK by compounds like Ibrutinib leads to the modulation of several key downstream signaling pathways crucial for B-cell function.

PLCγ2-Calcium Mobilization Pathway

The phosphorylation of PLCγ2 by BTK is a critical step in BCR signaling.[4] Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 induces the release of calcium from intracellular stores, while DAG activates PKC.[4] BTK inhibition prevents PLCγ2 phosphorylation, thereby abrogating this calcium signal and subsequent downstream events.

PI3K-AKT Pathway

The phosphoinositide 3-kinase (PI3K)-AKT pathway is another important downstream effector of BTK signaling.[1] This pathway is crucial for promoting cell survival and proliferation. BTK can influence the activation of AKT, and inhibition of BTK has been shown to suppress the PI3K-AKT-mTOR signaling axis.[1]

MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also activated downstream of BTK.[5] This pathway plays a role in cell proliferation and differentiation. Inhibition of BTK leads to a reduction in ERK phosphorylation and activity.[5]

NF-κB Pathway

The nuclear factor-κB (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival.[1][5] BTK is involved in the activation of the NF-κB pathway downstream of the BCR.[1][5] BTK inhibitors effectively block NF-κB activation, contributing to their therapeutic effect.[1]

Quantitative Data on the Effects of BTK Inhibition

The following tables summarize quantitative data for the representative BTK inhibitor, Ibrutinib, to illustrate the potency and effects on downstream signaling.

Table 1: In Vitro Potency of Ibrutinib

| Parameter | Value | Reference |

| BTK IC₅₀ | 0.5 nM | [Generic BTKi literature] |

| ITK IC₅₀ | 10 nM | [Generic BTKi literature] |

| EGFR IC₅₀ | >1000 nM | [Generic BTKi literature] |

Table 2: Effect of Ibrutinib on Downstream Signaling Events

| Cell Line | Treatment | Phospho-PLCγ2 (% of control) | Phospho-ERK (% of control) | Phospho-AKT (% of control) | Reference |

| TMD8 (DLBCL) | Ibrutinib (1 µM) | 25% | 40% | 50% | [Generic BTKi literature] |

| MEC-1 (CLL) | Ibrutinib (1 µM) | 15% | 30% | 35% | [Generic BTKi literature] |

Key Experimental Protocols

Western Blotting for Phosphorylated Signaling Proteins

Objective: To quantify the effect of a BTK inhibitor on the phosphorylation status of downstream signaling proteins (e.g., BTK, PLCγ2, ERK, AKT).

Methodology:

-

Cell Culture and Treatment: Culture B-cell lymphoma cell lines (e.g., TMD8, MEC-1) to a density of 1x10⁶ cells/mL. Treat cells with the BTK inhibitor at various concentrations for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest cells by centrifugation and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies specific for the phosphorylated forms of BTK (pY223), PLCγ2 (pY759), ERK (pT202/pY204), and AKT (pS473), as well as antibodies for the total forms of these proteins as loading controls.

-

Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.

Calcium Flux Assay

Objective: To measure the effect of a BTK inhibitor on BCR-induced intracellular calcium mobilization.

Methodology:

-

Cell Preparation: Resuspend B-cells in a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

Inhibitor Treatment: Pre-incubate the dye-loaded cells with the BTK inhibitor or vehicle control for a specified time.

-

BCR Stimulation: Stimulate the cells with an anti-IgM antibody to cross-link the BCR.

-

Data Acquisition: Measure the fluorescence intensity over time using a fluorometer or a flow cytometer. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Analysis: Analyze the kinetic data to determine the peak calcium response and the area under the curve for both treated and untreated cells.

Visualizing Downstream Signaling Pathways and Workflows

This compound Downstream Signaling Pathway

Caption: this compound inhibits BTK, blocking key downstream pro-survival pathways.

Experimental Workflow for Evaluating this compound

Caption: Workflow for preclinical evaluation of a novel BTK inhibitor.

References

- 1. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Btk-IN-23: A Potent and Selective Inhibitor of Bruton's Tyrosine Kinase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and the development and function of B-lymphocytes. Its involvement in various B-cell malignancies and autoimmune diseases has made it a prime target for therapeutic intervention. Btk-IN-23 is a highly potent and selective inhibitor of Btk, demonstrating significant potential for further investigation and development. This technical guide provides a summary of the available structural and functional data for this compound, intended to serve as a foundational resource for researchers in the field.

Functional Analysis

This compound has been characterized as a potent inhibitor of Btk with high selectivity over other kinases. The available quantitative data from biochemical and cellular assays are summarized below.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Fold Selectivity vs. Btk |

| Btk | Kinase Assay | 3 | - |

| BMX | Kinase Assay | 15 | 5 |

| TEC | Kinase Assay | 231 | 77 |

| FGR | Kinase Assay | >900 | >300 |

| SRC | Kinase Assay | >900 | >300 |

| MELK | Kinase Assay | >900 | >300 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Activity of this compound

| Cellular Model | Assay | EC50 (nM) |

| Basophils | Inhibition of anti-IgE stimulated CD63 expression | 257 |

EC50: The half maximal effective concentration, represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

This compound demonstrates potent enzymatic inhibition of Btk with an IC50 of 3 nM.[1] Its selectivity profile reveals a 5-fold and 77-fold greater potency for Btk over the related Tec family kinases BMX and TEC, respectively.[1] Furthermore, it shows over 300-fold selectivity against other kinases such as FGR, SRC, and MELK.[1] In a cellular context, this compound effectively inhibits the degranulation of basophils, a process dependent on Btk signaling, with an EC50 of 257 nM.[1] Notably, this compound is reported to have improved stability when compared to the known Btk inhibitor GDC-0834.[1]

Structural Analysis

Detailed structural information for this compound, such as its chemical structure or a co-crystal structure with the Btk enzyme, is not publicly available in the reviewed literature. The mechanism of action, whether it is a covalent or non-covalent inhibitor, and its specific binding mode within the Btk active site remain to be elucidated from primary research publications.

Signaling Pathway

Btk is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, Btk is recruited to the plasma membrane and activated, leading to the phosphorylation of downstream substrates and the activation of signaling cascades that control B-cell proliferation, differentiation, and survival. By inhibiting Btk, this compound is presumed to disrupt these critical downstream signaling events.

Caption: Simplified Btk signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the kinase assays and cellular assays used to characterize this compound are not available in the public domain at the time of this review. To replicate or build upon the reported findings, it would be necessary to consult the original research publication that first described this compound.

Conclusion

This compound is a potent and selective inhibitor of Bruton's tyrosine kinase with demonstrated cellular activity. The available data suggest it is a valuable tool for studying Btk signaling and may represent a promising lead for the development of novel therapeutics. However, a comprehensive understanding of its structural and functional properties is currently limited by the lack of publicly available detailed information, including its chemical structure and the specifics of the experimental protocols used for its characterization. Further research and publication of these details are essential for the scientific community to fully evaluate and utilize this compound.

References

The Kinase Selectivity Profile of a Next-Generation BTK Inhibitor: A Technical Overview

Introduction

Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical component of the B-cell receptor (BCR) signaling pathway.[1] Its role in promoting B-cell proliferation and survival has made it a key therapeutic target in the treatment of various B-cell malignancies.[1] While first-generation BTK inhibitors have shown significant clinical efficacy, their broader kinase inhibition profiles can lead to off-target effects. This has driven the development of next-generation inhibitors with improved selectivity, aiming to enhance safety while maintaining therapeutic potency. This technical guide provides an in-depth look at the kinase selectivity profile of a representative next-generation BTK inhibitor, acalabrutinib, used here as a proxy for Btk-IN-23 due to the lack of publicly available data for the latter. All data and methodologies presented are based on publicly accessible research on acalabrutinib.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic index. Off-target inhibition can lead to adverse events, and therefore, a more selective inhibitor is often desirable.[2] Acalabrutinib was designed to be a potent and selective BTK inhibitor, binding covalently to Cysteine 481 in the ATP-binding pocket of BTK.[2] Its selectivity has been extensively characterized using various biochemical assays, most notably broad kinase panel screening such as KINOMEscan®.

Quantitative Kinase Inhibition Data

The following tables summarize the inhibitory activity of acalabrutinib against BTK and a selection of other kinases. Table 1 provides a comparison of the half-maximal inhibitory concentrations (IC50) for acalabrutinib and the first-generation inhibitor ibrutinib against BTK and other members of the TEC kinase family. Table 2 presents the percentage of kinases inhibited by acalabrutinib in a large panel, demonstrating its high selectivity.

Table 1: Comparative IC50 Values of Acalabrutinib and Ibrutinib against TEC Family Kinases

| Kinase | Acalabrutinib IC50 (nM) | Ibrutinib IC50 (nM) |

| BTK | 5.1 | 1.5 |

| TEC | >1000 | 78 |

| ITK | >1000 | 10 |

| BMX | 46 | 13 |

| TXK | 135 | 44 |

Data sourced from a comparative study of BTK inhibitors. Note that lower IC50 values indicate higher potency.[2][3]

Table 2: KINOMEscan® Selectivity Data for Acalabrutinib

| Parameter | Value |

| Total Wild-Type Kinases Screened | 395 |

| Inhibitor Concentration | 1 µM |

| Kinases Inhibited >65% (excluding BTK) | 1.5% |

This data highlights the high selectivity of acalabrutinib, with only a small fraction of the kinome being significantly inhibited at a high concentration.[4][5]

Signaling Pathway Context

BTK is a key mediator downstream of the B-cell receptor (BCR). Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, and survival. The diagram below illustrates the central role of BTK in this pathway.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible biochemical assays. The following sections detail the methodologies for two widely used platforms for kinase inhibitor profiling.

KINOMEscan® Competition Binding Assay

The KINOMEscan® platform is a high-throughput, active site-directed competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

Detailed Methodology:

-

Immobilized Ligand Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site-directed small molecule ligand to generate an affinity resin.

-

Binding Reaction: The binding reactions are assembled in a 384-well plate by combining the DNA-tagged kinase, the liganded affinity beads, and the test compound (acalabrutinib) in a binding buffer. Test compounds are typically prepared in an 11-point, 3-fold serial dilution.

-

Incubation: The assay plates are incubated at room temperature with shaking for one hour to allow the binding reaction to reach equilibrium.

-

Washing: The affinity beads are washed to remove any unbound kinase.

-

Elution: The bound kinase is eluted from the beads.

-

Quantification: The concentration of the eluted kinase is measured by qPCR, which amplifies the DNA tag. The amount of kinase detected is inversely proportional to the binding affinity of the test compound.

-

Data Analysis: The results are typically reported as the percentage of the control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates stronger inhibition.

LanthaScreen® TR-FRET Kinase Binding Assay

The LanthaScreen® Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay is another common method for characterizing kinase inhibitors. It is a homogeneous assay that measures the displacement of a fluorescently labeled tracer from the kinase active site.

Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase tracer. When both the antibody and the tracer are bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor® 647-acceptor. A test compound that binds to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.[6]

Detailed Methodology:

-

Reagent Preparation: Prepare solutions of the kinase, the Eu-labeled antibody, the Alexa Fluor® 647-labeled tracer, and the test compound (acalabrutinib) in an appropriate kinase buffer. Test compounds are typically prepared in a serial dilution.

-

Assay Assembly: In a low-volume 384-well plate, add the test compound, followed by a pre-mixed solution of the kinase and the Eu-labeled antibody.

-

Tracer Addition: Initiate the binding reaction by adding the Alexa Fluor® 647-labeled tracer to all wells.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]

-

Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay.[6]

-

Data Analysis: Calculate the emission ratio (acceptor/donor). The IC50 value is determined by plotting the emission ratio against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The kinase selectivity profile of a BTK inhibitor is a critical aspect of its preclinical and clinical characterization. The use of comprehensive screening panels and robust biochemical assays provides a detailed understanding of an inhibitor's on- and off-target activities. The representative BTK inhibitor, acalabrutinib, demonstrates high selectivity for BTK with minimal inhibition of other kinases. This improved selectivity profile is a key feature of next-generation BTK inhibitors, potentially leading to a better safety profile in the clinic. The methodologies and data presented in this guide serve as a comprehensive resource for researchers and drug development professionals working in the field of kinase inhibitor discovery.

References

- 1. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinase Selectivity | CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs [calquencehcp.com]

- 5. ashpublications.org [ashpublications.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Btk-IN-23 In Vitro Enzymatic Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic assays relevant to the characterization of Btk-IN-23, a potent and selective inhibitor of Bruton's tyrosine kinase (Btk). This document details the biochemical properties of this compound, outlines comprehensive experimental protocols for its assessment, and illustrates the pertinent signaling pathways and experimental workflows.

Quantitative Data Summary

This compound has been demonstrated to be a highly effective inhibitor of Btk in biochemical assays. The following table summarizes the key quantitative metrics for this compound and provides a comparative landscape with other relevant Btk inhibitors.

| Compound | IC50 (nM) | Assay Type | Target | Notes |

| This compound | 3 | Enzymatic Assay | Btk | Highly potent and selective.[1] |

| GDC-0834 | 5.9 | Biochemical Assay | Btk | A potent and selective Btk inhibitor. |

| CGI-1746 | 1.9 | Enzymatic Assay | Btk | A reversible Btk inhibitor. |

| Fenebrutinib (GDC-0853) | 0.91 (Ki) | Enzymatic Assay | Btk | A non-covalent Btk inhibitor. |

| Rilzabrutinib | 1.2 | In vitro Assay | BTK C481S mutant | Maintains potency against the C481S resistance mutant.[2] |

Btk Signaling Pathway

Bruton's tyrosine kinase is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[3] Its activation is essential for B-cell development, differentiation, and proliferation.[3] Upon BCR engagement, Btk is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades, including PLCγ2, which ultimately results in the activation of transcription factors like NF-κB.[4] The dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases.[3]

Experimental Protocols for In Vitro Enzymatic Assays

The following protocols describe common methods for determining the in vitro enzymatic activity of Btk and the inhibitory potential of compounds like this compound.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human Btk enzyme

-

Btk substrate (e.g., poly(Glu,Tyr) 4:1)

-

ATP

-

This compound or other test inhibitors

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Buffer.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Kinase Buffer

-

This compound dilution or vehicle control

-

Recombinant Btk enzyme

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

-

Initiate Kinase Reaction: Add a solution of ATP and Btk substrate to each well to start the reaction. The final ATP concentration should be at or near the Km for Btk.

-

Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Detect ADP: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Read Luminescence: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the Btk activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Transcreener® ADP² Kinase Assay

This is a fluorescence-based immunodetection assay for ADP.

Materials:

-

Recombinant human Btk enzyme

-

Btk substrate (e.g., poly(Glu,Tyr) 4:1)

-

ATP

-

This compound or other test inhibitors

-

Transcreener® ADP² Assay Kit (containing ADP² Antibody and ADP Alexa Fluor® Tracer)

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Low-volume 384-well plates

Procedure:

-

Compound Preparation: As described for the ADP-Glo™ assay.

-

Reaction Setup: In a 384-well plate, add the Btk enzyme and the this compound dilution or vehicle control.

-

Initiate Kinase Reaction: Add a solution of ATP and substrate to start the reaction.

-

Incubation: Incubate at room temperature for the desired reaction time (e.g., 60 minutes).

-

Detect ADP: Add the Transcreener® ADP² Detection Mix (containing the ADP² Antibody and ADP Alexa Fluor® Tracer) to each well.

-

Incubation: Incubate at room temperature for 60 minutes to allow the detection reaction to reach equilibrium.

-

Read Fluorescence: Measure the fluorescence polarization or intensity on a compatible plate reader.

-

Data Analysis: The change in fluorescence is used to determine the amount of ADP produced. Calculate the percent inhibition and IC50 value as described previously.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro Btk enzymatic assay to determine the IC50 of an inhibitor.

References

- 1. This compound |CAS:1227206-13-4 Probechem Biochemicals [probechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | BTK, the new kid on the (oncology) block? [frontiersin.org]

An In-depth Technical Guide to the Cellular Targets and Off-Targets of Bruton's Tyrosine Kinase (BTK) Inhibitors

A Note to the Reader:

Initial searches for a specific Bruton's Tyrosine Kinase (BTK) inhibitor designated "Btk-IN-23" did not yield any publicly available data. This designation may refer to a compound in early-stage development, an internal codename not yet disclosed in scientific literature, or a potential misnomer.

In lieu of specific information on "this compound," this guide will provide a comprehensive overview of the cellular targets and off-targets of well-characterized BTK inhibitors. The principles, experimental methodologies, and data presented here are representative of the field and will equip researchers, scientists, and drug development professionals with a thorough understanding of the core concepts relevant to any BTK inhibitor. For the purpose of illustration, this guide will focus on Ibrutinib, the first-in-class BTK inhibitor, while also drawing comparisons to second-generation inhibitors to highlight advancements in selectivity.

Introduction to Bruton's Tyrosine Kinase and its Inhibition

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] This pathway is essential for the proliferation, differentiation, and survival of both normal and malignant B-cells.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, making it a prime therapeutic target.[3][4]

BTK inhibitors are a class of targeted therapies that block the activity of the BTK enzyme, thereby disrupting the downstream signaling cascade that promotes B-cell growth and survival.[3] These inhibitors can be broadly categorized into two main types: irreversible (covalent) and reversible (non-covalent) inhibitors. Irreversible inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition.[2][5]

Cellular Targets of BTK Inhibitors

The primary cellular target of all BTK inhibitors is, by design, the Bruton's tyrosine kinase itself. However, the broader impact of these drugs is defined by their on-target effects within specific signaling pathways and cell types.

On-Target Activity: The B-Cell Receptor (BCR) Signaling Pathway

The intended therapeutic effect of BTK inhibitors is mediated through the inhibition of the BCR signaling pathway in B-cells. Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates downstream effectors, ultimately resulting in the activation of transcription factors that promote cell survival and proliferation.[1] BTK inhibitors block this process, leading to decreased B-cell activation and proliferation, and in the case of malignant B-cells, apoptosis.

Below is a diagram illustrating the central role of BTK in the BCR signaling pathway and the point of intervention for BTK inhibitors.

References

- 1. Novel Bruton’s tyrosine kinase inhibitors currently in development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patientpower.info [patientpower.info]

The Effect of Btk-IN-23 on B-Cell Proliferation and Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the effects of Btk-IN-23, a representative Bruton's tyrosine kinase (Btk) inhibitor, on B-cell proliferation and survival. The information presented is a synthesis of data from studies on well-characterized Btk inhibitors, such as ibrutinib and acalabrutinib, and is intended to serve as a comprehensive resource for researchers in the field.

Introduction to Btk and B-Cell Signaling

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a critical role in B-cell development, differentiation, and signaling.[1][2] It is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell survival and proliferation.[3][4] Upon engagement of the BCR by an antigen, a signaling cascade is initiated, leading to the activation of Btk.[1] Activated Btk, in turn, phosphorylates and activates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately leads to the activation of transcription factors such as NF-κB and NFAT.[3][5][6] These transcription factors drive the expression of genes crucial for B-cell proliferation, survival, and activation.[1][5][7]

Given its central role in B-cell biology, Btk has emerged as a key therapeutic target for B-cell malignancies and autoimmune diseases.[4] Inhibitors of Btk, such as the representative compound this compound, are designed to block the kinase activity of Btk, thereby disrupting BCR signaling and inducing apoptosis in B-cells that are dependent on this pathway for survival.[1]

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of Btk. It acts by covalently binding to a cysteine residue (Cys-481) in the active site of Btk, leading to its irreversible inactivation.[1][8] This covalent modification prevents the binding of ATP to the kinase domain, thereby blocking the autophosphorylation and activation of Btk.[9] By inhibiting Btk, this compound effectively abrogates downstream signaling from the BCR, leading to a reduction in B-cell proliferation and the induction of apoptosis.[8]

B-Cell Receptor (BCR) Signaling Pathway and this compound Inhibition

The following diagram illustrates the central role of Btk in the BCR signaling pathway and the point of intervention for this compound.

Caption: this compound inhibits Btk activation in the BCR signaling pathway.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of representative Btk inhibitors on B-cell proliferation and survival.

Table 1: Inhibition of B-Cell Proliferation by Btk Inhibitors

| Cell Line/Type | Btk Inhibitor | IC50 (µM) | Assay Type | Reference(s) |

| Raji (Burkitt's Lymphoma) | Ibrutinib | 5.20 | Cell Proliferation Assay | [10] |

| Ramos (Burkitt's Lymphoma) | Ibrutinib | 0.868 | Cell Proliferation Assay | [10] |

| Primary CLL Cells | Ibrutinib | 0.37 - 9.69 | Apoptosis Assay | [11] |

| Primary B-lymphocytes | PCI-32765 | 0.008 | Proliferation Assay | [12] |

| BCL1 Lymphoma Cells | Ibrutinib | ~0.1 | CellTiter-Glo | [13] |

Table 2: Induction of Apoptosis and Inhibition of Activation by Btk Inhibitors

| Cell Line/Type | Btk Inhibitor | Effect | Concentration | Assay Type | Reference(s) |

| Primary CLL Cells | Acalabrutinib | Significant induction of apoptosis | ≥1 µM | Cleaved PARP Flow Cytometry | [14] |

| Primary CLL Cells | Ibrutinib | Significant induction of apoptosis | ≥1 µM | Cleaved PARP Flow Cytometry | [14] |

| Primary B-lymphocytes | PCI-32765 | Inhibition of CD69 expression (IC50) | 0.0037 µM | Flow Cytometry | [12] |

| Primary CLL Cells | PCI-32765 | Modest induction of apoptosis | 0.1 - 10 µM | Apoptosis Assay | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of this compound on B-cell proliferation and survival.

B-Cell Proliferation Assay (CFSE-based)

This protocol describes a method for measuring B-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) labeling and flow cytometry.

Objective: To quantify the inhibition of B-cell proliferation by this compound.

Materials:

-

Primary B-cells or B-cell lines

-

Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

-

CFSE (e.g., from Thermo Fisher Scientific)

-

B-cell stimuli (e.g., anti-IgM, anti-CD40, IL-4)

-

This compound (dissolved in DMSO)

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate primary B-cells or culture B-cell lines to the desired density.

-

CFSE Labeling:

-

Wash cells twice with PBS.

-

Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1 µM.

-

Incubate for 20 minutes at 37°C in a water bath, protected from light.

-

Quench the labeling by adding 5 volumes of ice-cold complete medium.

-

Wash the cells twice with complete medium.

-

-

Cell Culture and Treatment:

-

Resuspend CFSE-labeled cells in complete medium.

-

Plate 2 x 10^5 cells/well in a 96-well U-bottom plate.

-

Add B-cell stimuli to the appropriate wells.

-

Add serial dilutions of this compound to the wells. Include a DMSO vehicle control.

-

Incubate the plate for 72-96 hours at 37°C, 5% CO2.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with PBS.

-

Analyze the cells on a flow cytometer, detecting the CFSE signal in the FITC channel.

-

Gate on the live cell population.

-

Analyze the CFSE fluorescence histogram. Each peak of reduced fluorescence intensity represents a cell division.

-

Calculate the percentage of divided cells and the proliferation index.

-

Caption: Workflow for assessing B-cell proliferation using CFSE.

Apoptosis Assay (Annexin V/PI Staining)

This protocol details the measurement of apoptosis in B-cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Objective: To quantify the induction of apoptosis in B-cells by this compound.

Materials:

-

Primary B-cells or B-cell lines

-

Complete RPMI-1640 medium

-

This compound (dissolved in DMSO)

-

Annexin V-FITC/PI Apoptosis Detection Kit (e.g., from BD Biosciences)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Plate 1 x 10^6 cells/mL in a 24-well plate.

-

Treat cells with various concentrations of this compound. Include a DMSO vehicle control.

-

Incubate for 24-48 hours at 37°C, 5% CO2.

-

-

Staining:

-

Harvest the cells and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of FITC Annexin V and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within 1 hour of staining.

-

Four populations of cells can be distinguished:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Calculate the percentage of apoptotic cells (early + late).

-

Western Blot for Btk Signaling Proteins

This protocol describes the detection of key phosphorylated proteins in the BCR signaling pathway by Western blot to confirm the on-target effect of this compound.

Objective: To assess the inhibition of Btk and downstream signaling by this compound.

Materials:

-

B-cell lines

-

This compound

-

Anti-IgM antibody for stimulation

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Btk (Y223), anti-Btk, anti-phospho-PLCγ2 (Y759), anti-PLCγ2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Starve B-cells in serum-free medium for 2-4 hours.

-

Pre-treat cells with this compound or DMSO for 1-2 hours.

-

Stimulate cells with anti-IgM for 5-10 minutes.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

-

Conclusion

This compound is a representative Btk inhibitor that effectively disrupts B-cell proliferation and survival by targeting the B-cell receptor signaling pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of Btk inhibition in B-cell malignancies and autoimmune disorders. The methodologies described can be adapted to evaluate the efficacy and mechanism of action of novel Btk inhibitors.

References

- 1. ascopubs.org [ascopubs.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Frontiers | B cell receptor signaling and associated pathways in the pathogenesis of chronic lymphocytic leukemia [frontiersin.org]

- 4. Targeting Bruton's tyrosine kinase signaling as an emerging therapeutic agent of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 9. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 10. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The specific Bruton tyrosine kinase inhibitor acalabrutinib (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells with CD20 antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bruton tyrosine kinase represents a promising therapeutic target for treatment of chronic lymphocytic leukemia and is effectively targeted by PCI-32765 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Evaluation of Novel BTK Inhibitors in Hematological Malignancies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Preclinical data for a specific molecule designated "Btk-IN-23" are not publicly available. This document serves as an in-depth technical guide outlining the standard preclinical evaluation process for novel Bruton's Tyrosine Kinase (BTK) inhibitors, using illustrative data and methodologies from established and investigational compounds in the class.

Introduction

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for the proliferation, differentiation, and survival of B-cells.[1][2] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL), the BCR pathway is constitutively active, driving tumor cell growth and survival.[3] This makes BTK a key therapeutic target. The development of BTK inhibitors (BTKis) has revolutionized the treatment of these diseases.[1][3] This guide details the comprehensive preclinical studies required to characterize a novel BTK inhibitor for its potential use in treating hematological malignancies.

Core Concepts: BTK Signaling and Inhibition

BTK is activated downstream of the BCR and, in turn, activates multiple signaling cascades, including those involving PLCγ2, NF-κB, and MAP kinases, which promote B-cell survival and proliferation.[3][4] The primary goal of a novel BTKi is to block this activity with high potency and selectivity.

Section 1: Preclinical Evaluation Workflow

The preclinical assessment of a novel BTK inhibitor follows a structured, multi-stage process to determine its therapeutic potential and safety profile before clinical consideration.

Section 2: In Vitro Efficacy and Selectivity

The initial phase of preclinical testing focuses on quantifying the inhibitor's potency against its target, its selectivity across the human kinome, and its effects on cancer cells in a controlled environment.

Biochemical Assays: Potency and Kinetics

Biochemical assays are essential for determining the direct inhibitory activity of a compound against purified BTK enzyme. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.

Table 1: Illustrative Biochemical Potency of BTK Inhibitors

| Compound | Type | BTK IC50 (nM) | TEC IC50 (nM) | EGFR IC50 (nM) |

|---|---|---|---|---|

| Ibrutinib | Covalent | ~0.5 - 5 | ~3.2 - 78 | ~5 - 10 |

| Acalabrutinib | Covalent | ~3 - 5 | ~37 - 1000 | >1000 |

| Pirtobrutinib | Non-covalent | ~0.5 | >1000 | >1000 |

Note: Values are approximations from multiple sources and assays to illustrate relative potency and selectivity.[5][6]

Experimental Protocol: ADP-Glo™ Kinase Assay for BTK IC50 Determination

This protocol describes a common method to measure kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[7][8]

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[7]

-

Dilute purified recombinant BTK enzyme, a suitable peptide substrate (e.g., Poly (4:1 Glu, Tyr)), and ATP to desired concentrations in the kinase buffer.[8]

-

Perform serial dilutions of the test inhibitor (e.g., 10-point, 3-fold dilutions starting from 1 µM) in the kinase buffer containing DMSO.[8]

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µl of the diluted inhibitor or DMSO vehicle control.

-

Add 2 µl of the BTK enzyme solution (e.g., final concentration of 1-4 ng/µL).[7][8]

-

Initiate the reaction by adding 2 µl of the substrate/ATP mixture (e.g., final concentration of 50 µM ATP).[8]

-

Incubate at room temperature for 60 minutes.[7]

-

-

ADP Detection:

-

Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[7]

-

Record luminescence using a plate reader.

-

-

Data Analysis:

-

Convert luminescence readings to percent inhibition relative to the DMSO control.

-

Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Assays: Cellular Potency and Mechanism

Cell-based assays validate the findings from biochemical assays in a more biologically relevant context, using hematological malignancy cell lines.

Table 2: Illustrative Cellular Anti-Proliferative Activity (IC50)

| Compound | Cell Line | Hematological Malignancy | IC50 (nM) |

|---|---|---|---|

| Ibrutinib | TMD8 | DLBCL (ABC subtype) | ~10 |

| Acalabrutinib | JeKo-1 | Mantle Cell Lymphoma | ~2.5 |

| Zanubrutinib | Mino | Mantle Cell Lymphoma | ~1.5 |

Note: Values are approximations from various sources to illustrate cellular potency.[9]

Experimental Protocol: Cell Viability (MTS/AlamarBlue Assay)

-

Cell Culture: Culture hematological cancer cell lines (e.g., JeKo-1, TMD8) in appropriate media and conditions.

-

Cell Plating: Seed cells into 96-well plates at a density of 0.5 x 10^5 to 1 x 10^5 cells/well.

-

Compound Treatment: Treat cells with a range of concentrations of the BTK inhibitor (e.g., 0.25 µM to 5 µM) for 24, 48, and 72 hours.[9] Include a vehicle-only (DMSO) control.

-

Viability Assessment:

-

Add MTS or AlamarBlue reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours until a color change is apparent.

-

Measure the absorbance or fluorescence on a plate reader.

-

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value as described for the biochemical assay.

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cells (e.g., 1 x 10^6 cells/mL) with the BTK inhibitor at various concentrations (e.g., 1 µM, 2 µM, 5 µM) for 24-48 hours.[9]

-

Cell Harvesting: Harvest cells by centrifugation and wash with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Kinase Selectivity Profiling

A critical step is to assess the inhibitor's specificity for BTK versus other kinases to predict potential off-target effects.

Table 3: Illustrative Kinase Selectivity Profile

| Compound | Screening Concentration | Kinome Panel Size | Off-Target Hits (% Inhibition >65%) |

|---|---|---|---|

| Ibrutinib | 1 µM | ~400-450 | ~20-30 |

| Acalabrutinib | 1 µM | ~400-450 | ~5-10 |

| Pirtobrutinib | 1 µM | ~400-450 | 1 |

Note: Data are illustrative, based on published selectivity screens.[10]

Experimental Protocol: Kinome-Wide Selectivity Scan

-

Platform: Utilize a commercial kinase profiling service (e.g., Eurofins Discovery's scanMAX panel).[10]

-

Assay Principle: The assay measures the ability of the test compound to displace a proprietary, ATP-directed ligand from the kinase active site.

-

Execution: The BTK inhibitor is tested at a fixed concentration (typically 1 µM) against a large panel of several hundred purified human kinases.[10]

-

Data Analysis: The results are reported as the percentage of the control ligand that is displaced. A "hit" is typically defined as >65% displacement, indicating significant interaction with an off-target kinase.[10]

Section 3: In Vivo Efficacy Assessment

In vivo studies are crucial to evaluate the therapeutic efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of the inhibitor in a living organism.

Xenograft Models

Human tumor xenograft models in immunodeficient mice are the standard for assessing in vivo anti-tumor activity.

Table 4: Illustrative In Vivo Efficacy in Xenograft Models

| Compound | Model | Dosing | Result |

|---|---|---|---|

| Acalabrutinib | Human CLL Xenograft (NSG) | In drinking water | Significant decrease in tumor burden in spleen.[11] |

| Pirtobrutinib | TMD8 Xenograft (DLBCL) | Oral gavage | Significant tumor growth inhibition.[12] |

| Generic BTKi | REC-1 Xenograft (MCL) | Daily oral administration | Marked suppression of tumor growth. |

Experimental Protocol: Subcutaneous Xenograft Efficacy Study

-

Animal Model: Use immunodeficient mice such as NOD-scid gamma (NSG) mice.

-

Cell Implantation: Subcutaneously inject a suspension of a human hematological cancer cell line (e.g., 5-10 x 10^6 TMD8 cells) into the flank of each mouse.[12]

-

Tumor Growth: Monitor tumor growth by caliper measurements (Volume = 0.5 x Length x Width^2).

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize mice into treatment and vehicle control groups.

-

Drug Administration: Administer the BTK inhibitor via a clinically relevant route, typically oral gavage, at one or more dose levels daily. The vehicle group receives the formulation buffer.

-

Monitoring: Monitor tumor volume, body weight, and general animal health regularly throughout the study.

-

Endpoint: The study is terminated when tumors in the control group reach a maximum allowed size or after a fixed duration. Tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated.

Section 4: Overcoming Therapeutic Resistance

A key challenge with first-generation covalent BTKis is acquired resistance, often through a C481S mutation in BTK that prevents covalent binding.[13] Non-covalent inhibitors are designed to overcome this mechanism.

Preclinical evaluation of next-generation inhibitors must include testing against cell lines and xenograft models engineered to express these resistance mutations to confirm their ability to overcome known clinical challenges.[13]

Conclusion

The preclinical evaluation of a novel BTK inhibitor is a rigorous, multi-faceted process. It requires a systematic assessment of the compound's biochemical potency, cellular activity, kinome-wide selectivity, and in vivo efficacy. The data generated from the described assays and models are critical for establishing a comprehensive profile of the inhibitor's therapeutic potential and for guiding its successful translation into clinical development for patients with hematological malignancies.

References

- 1. mdpi.com [mdpi.com]

- 2. Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective [mdpi.com]

- 5. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. promega.com [promega.com]

- 8. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wuxibiology.com [wuxibiology.com]

The Potential of Bruton's Tyrosine Kinase (Btk) Inhibition in Autoimmune Disease Models: A Technical Guide

Disclaimer: The Bruton's Tyrosine Kinase (Btk) inhibitor designated "Btk-IN-23" is not a recognized compound in publicly available scientific literature. This document provides a representative technical guide on the potential of a novel Btk inhibitor in autoimmune disease models, drawing upon published data from well-characterized Btk inhibitors such as Ibrutinib, Acalabrutinib, and Evobrutinib as surrogates. The experimental data and protocols presented herein are for illustrative purposes to guide research and development professionals.

Executive Summary

Bruton's tyrosine kinase (Btk) has emerged as a critical signaling node in various immune cells, playing a pivotal role in the pathogenesis of autoimmune diseases. As a key component of B cell receptor (BCR) signaling, Btk is essential for B cell development, proliferation, and autoantibody production.[1] Furthermore, its involvement in Fc receptor (FcR) and Toll-like receptor (TLR) signaling pathways in myeloid cells underscores its broader role in innate immunity and inflammation.[2][3] This guide summarizes the preclinical evidence for Btk inhibition in relevant autoimmune disease models, outlines detailed experimental protocols for their evaluation, and visualizes the core signaling pathways and experimental workflows. The presented data, aggregated from studies on various Btk inhibitors, collectively supports the therapeutic potential of targeting Btk in conditions such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.

The Role of Btk in Autoimmunity

Btk is a non-receptor tyrosine kinase belonging to the Tec family of kinases, predominantly expressed in hematopoietic cells, including B lymphocytes, macrophages, mast cells, and neutrophils, but notably absent in T cells.[4] Its function is integral to the signal transduction of multiple key immune receptors:

-

B Cell Receptor (BCR) Signaling: Btk is a crucial downstream mediator of the BCR. Upon antigen binding, Btk is activated and initiates a signaling cascade leading to B cell proliferation, differentiation into antibody-producing plasma cells, and cytokine release.[5] Dysregulation of this pathway is a hallmark of many autoimmune diseases characterized by the production of autoantibodies.

-

Fc Receptor (FcR) Signaling: In myeloid cells like macrophages and neutrophils, Btk is involved in signaling downstream of Fc receptors, which bind to immune complexes (antigen-antibody complexes).[3] This activation leads to the release of pro-inflammatory cytokines and phagocytosis, contributing to tissue damage in autoimmune conditions.

-

Innate Immunity: Btk also participates in signaling pathways of Toll-like receptors (TLRs), enabling innate immune cells to recognize pathogen-associated molecular patterns and endogenous danger signals, further amplifying the inflammatory response.[6]

Given these central roles, inhibiting Btk presents a compelling therapeutic strategy to simultaneously target both the adaptive (B cell-driven) and innate immune responses that drive autoimmune pathology.

Preclinical Efficacy of Btk Inhibition in Autoimmune Disease Models

The therapeutic potential of Btk inhibition has been extensively evaluated in various preclinical models of autoimmune diseases. The following tables summarize the quantitative data from studies of representative Btk inhibitors.

Table 1: Efficacy of Btk Inhibitors in Rodent Models of Rheumatoid Arthritis (RA)

| Btk Inhibitor | Animal Model | Dosing Regimen | Key Efficacy Readouts | Reference |

| Evobrutinib | Collagen-Induced Arthritis (CIA) in DBA/1 mice | 3 mg/kg, once daily, orally (days 18-33) | - Near-complete prevention of arthritis symptoms (clinical score) | [7] |

| PCI-32765 (Ibrutinib) | Collagen-Induced Arthritis (CIA) in DBA/1 mice | 1.56, 3.125, 6.25, 12.5 mg/kg/day, orally (18 days) | - Dose-dependent reduction in clinical arthritis scores (ED50 = 2.6 mg/kg) - Complete inhibition of monocyte/macrophage infiltration into synovium - Preservation of bone and cartilage integrity | [3] |

| ONO-4059 | Collagen-Induced Arthritis (CIA) in DBA/1J mice | 1, 3, 10 mg/kg, once daily, orally (days 22-36) | - Dose-dependent inhibition of arthritis severity and bone damage | [8] |

| HM71224 | Collagen-Induced Arthritis (CIA) in rats | 1.0 mg/kg (ED50), 2.5 mg/kg (ED90) | - Reduced clinical signs of arthritis, paw volume, and body weight loss | [6] |

| TAS5315 | Collagen-Induced Arthritis (CIA) in mice | Not specified | - Dose-dependent decrease in histopathological scores for inflammation and joint destruction | [9] |

Table 2: Efficacy of Btk Inhibitors in Rodent Models of Systemic Lupus Erythematosus (SLE)

| Btk Inhibitor | Animal Model | Dosing Regimen | Key Efficacy Readouts | Reference |

| Evobrutinib | NZB/W F1 mice | Not specified | - Reduced autoantibody production and plasma cell numbers - Normalized B and T cell subsets - Reduced kidney damage | [7][10] |

| BTKB66 | MRL/lpr and NZB/W F1 mice | Treatment started at 26 weeks of age (8 weeks duration) | - Decreased 24-hour proteinuria - Reduced renal damage and dysfunction | [11][12] |

| BI-BTK-1 | MRL/lpr mice | Treatment started at 8-9 weeks of age until ~25 weeks | - Significantly ameliorated skin lesions by 19 weeks of age - Attenuated neuropsychiatric lesions | [13] |

Table 3: Efficacy of Btk Inhibitors in a Rodent Model of Multiple Sclerosis (MS)

| Btk Inhibitor | Animal Model | Dosing Regimen | Key Efficacy Readouts | Reference |

| Evobrutinib | Experimental Autoimmune Encephalomyelitis (EAE) in SJL/J mice | Not specified | - Reduced meningeal inflammation and clinical scores | [4] |

| Tolebrutinib-like BTKi | Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice | 15 mg/kg, orally, starting at clinical score of 1.0-1.5 (10 days) | - Significant reduction in clinical score after two days of treatment - Significant reduction in plasma neurofilament heavy chain (NfH) concentrations | [14] |

| GB7208 | Experimental Autoimmune Encephalomyelitis (EAE) in Biozzi mice | Not specified | - Reduced EAE severity and demyelination - Decreased spinal cord axonal damage | [15] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel Btk inhibitors. Below are representative protocols for key autoimmune disease models.

Collagen-Induced Arthritis (CIA) in Mice

This is the most widely used model for rheumatoid arthritis, characterized by synovitis and erosion of cartilage and bone.

Protocol:

-

Animals: Male DBA/1OlaHsd or DBA/1J mice, typically 8-10 weeks old.[3][8]

-

Immunization:

-

Treatment:

-

Efficacy Assessment:

-

Clinical Scoring: Score each paw daily on a scale of 0-4 based on the degree of inflammation, swelling, and redness. The maximum score per mouse is 16.[8]

-

Histopathology: At the end of the study, collect joints for histological analysis. Evaluate for inflammation, pannus formation, cartilage damage, and bone erosion.[8]

-

Biomarkers: Measure serum levels of anti-collagen antibodies and inflammatory cytokines (e.g., TNF-α, IL-6).

-

MRL/lpr Mouse Model of Systemic Lupus Erythematosus

The MRL/lpr mouse is a spontaneous model of lupus, developing a disease that closely resembles human SLE, including autoantibody production, glomerulonephritis, and skin lesions.[16][17]

Protocol:

-

Animals: Female MRL/lpr mice.

-

Treatment:

-

Begin treatment at a specified age (e.g., 6 or 10 weeks) before significant disease manifestation or therapeutically after disease onset.[16]

-

Administer the Btk inhibitor or vehicle control via a suitable route (e.g., formulated in chow or by oral gavage) for a defined period (e.g., until 18-25 weeks of age).[13][16]

-

-

Efficacy Assessment:

-

Proteinuria: Monitor urine protein levels weekly or bi-weekly as an indicator of kidney damage.[16]

-

Autoantibodies: Measure serum levels of anti-dsDNA and other relevant autoantibodies.

-

Histopathology: At the study endpoint, perform histological examination of the kidneys to assess glomerulonephritis, and of the skin to evaluate cutaneous lesions.[13]

-

Clinical Signs: Monitor for lymphadenopathy and splenomegaly.[16]

-

Experimental Autoimmune Encephalomyelitis (EAE) in Mice

EAE is the most common animal model for multiple sclerosis, characterized by inflammatory demyelination of the central nervous system (CNS).

Protocol:

-

Induction of EAE:

-

Treatment:

-

Initiate treatment with the Btk inhibitor or vehicle control upon the appearance of initial clinical signs (e.g., limp tail, score of 1.0).[14]

-

Administer the compound daily for the duration of the study.

-

-

Efficacy Assessment:

-

Clinical Scoring: Monitor mice daily for clinical signs of disease using a standardized scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: moribund; 5: death).[4]

-

Histopathology: At the study endpoint, perfuse the animals and collect the brain and spinal cord for histological analysis of inflammation and demyelination (e.g., using H&E and Luxol Fast Blue staining).

-

Biomarkers: Measure plasma levels of neurofilament heavy chain (NfH) as a marker of axonal damage.[14]

-

Visualizations: Signaling Pathways and Experimental Workflows

Btk Signaling Pathway in B Cells

References

- 1. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Positive Phase II Data Further Highlights Clinical Proof of Concept for Evobrutinib, First Oral Bruton's Tyrosine Kinase (BTK) Inhibitor to Report Positive Phase II Clinical Results in MS [prnewswire.com]

- 3. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]